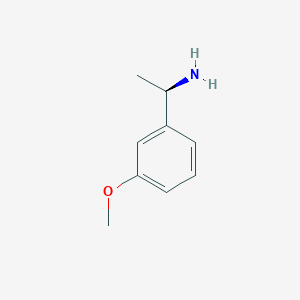
(2S,6S)-2,6-dimethylmorpholine
説明
(2S,6S)-2,6-Dimethylmorpholine, also known as 2,6-DMM, is an organic compound belonging to the morpholine family of compounds. It is a colorless, odorless, water-soluble liquid with a low melting point of -7 °C and a boiling point of 126 °C. 2,6-DMM is used in a variety of applications, including as a solvent, catalyst, and reactant in organic synthesis, as a reagent in biochemical assays, and as a stabilizer for pharmaceuticals. It is also used in the manufacture of detergents, surfactants, and other industrial products.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methodology
(2S,6S)-2,6-Dimethylmorpholine can be prepared from diisopropanolamine and concentrated phosphoric acid using phosphor-tungstate-molybdic heteropoly acid supported on silicon dioxide as a catalyst. Optimum conditions for this synthesis have been established, with a high yield of 93.8% (Huang Xiao-shan, 2009).
Chemical Analysis Techniques
The compound's commercial form has been analyzed using vapor phase chromatography and proton magnetic resonance (PMR) spectroscopy to separate and identify its cis- and trans-isomers. The PMR spectra suggest the prevalence of the cis-configuration in the most abundant isomer (Booth & Gidley, 1965).
Chemical Reactions and Derivatives
- Electrochemical Fluorination: When subjected to electrochemical fluorination, this compound and its derivatives yield fluorinated compounds. The study revealed different outcomes in terms of yield and isomerization during the fluorination process (Takashi et al., 1998).
Pharmacological Research
- Angiotensin II Receptor Antagonist: A compound incorporating (2R,6S)-2,6-dimethylmorpholine as a component was evaluated as a novel angiotensin II receptor antagonist. This compound demonstrated high affinity for the angiotensin II type 1 receptor and potential as an anti-hypertensive and anti-prostate cancer drug (Zheng et al., 2014).
Agricultural Applications
- Fungicide Action: Tridemorph, which includes a 2,6-dimethylmorpholine structure, has been studied for its systemic fungicidal properties against powdery mildews. It functions by inhibiting sterol biosynthesis and causing membrane damage at higher concentrations (Kerkenaar, 1983).
将来の方向性
作用機序
Target of Action
The primary targets of (2S,6S)-2,6-dimethylmorpholine, also known as (2S,6S)-hydroxynorketamine (HNK), are the N-methyl-D-aspartic acid receptor (NMDAR) and the α7-nicotinic acetylcholine receptor . These receptors are widely distributed in the brain and play crucial roles in neurotransmission .
Mode of Action
(2S,6S)-HNK interacts with its targets by acting as a potent and selective inhibitor of the α7-nicotinic acetylcholine receptor . It also binds to several neurotransmitter receptors, including NMDAR . This interaction triggers a complex cascade of effects on diverse groups of brain cells through several receptors .
Biochemical Pathways
(2S,6S)-HNK affects the mammalian target of rapamycin (mTOR) pathway . The phosphorylation of mTOR and its downstream targets is significantly increased in response to (2S,6S)-HNK . This activation of the mTOR pathway results in a significantly higher expression of serine racemase , a key enzyme in the production of the neurotransmitter D-serine.
Pharmacokinetics
It is known that (2s,6s)-hnk is a metabolite of ketamine, which is extensively metabolized in the body . The compound’s impact on bioavailability is currently under investigation.
Result of Action
The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuronal plasticity mechanisms, control of excitability, and synaptogenesis in the cortex and hippocampus . These effects contribute to the compound’s potential antidepressant properties .
Action Environment
It is known that the effects of similar compounds can be influenced by factors such as exposure to stress and individual genetic variations .
生化学分析
Biochemical Properties
The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
(2S,6S)-2,6-dimethylmorpholine has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is still being elucidated. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S,6S)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 276252-73-4 | |
| Record name | 2,6-Dimethylmorpholine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S,6S)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


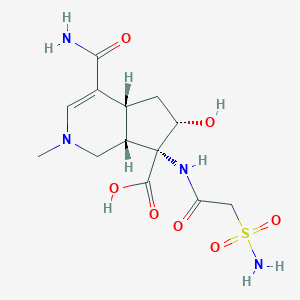



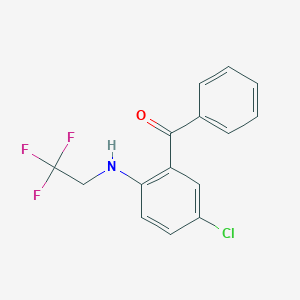

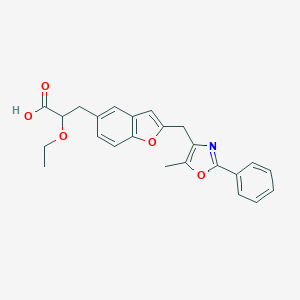
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
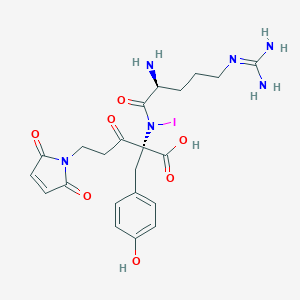

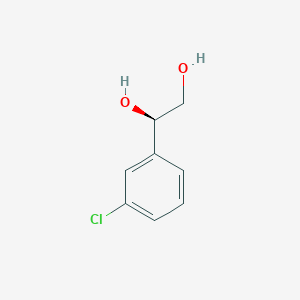

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
